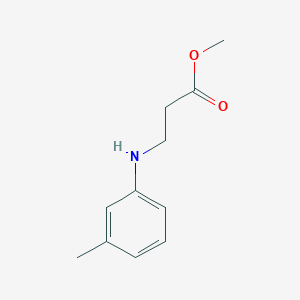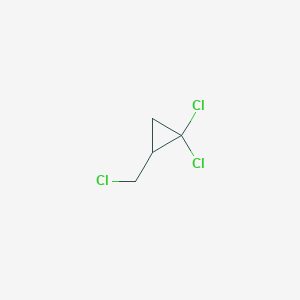![molecular formula C25H18ClN5O B12119398 2-(2-chlorophenyl)-5-((7,10-dimethyl-6H-indolo[2,3-b]quinoxalin-6-yl)methyl)-1,3,4-oxadiazole](/img/structure/B12119398.png)
2-(2-chlorophenyl)-5-((7,10-dimethyl-6H-indolo[2,3-b]quinoxalin-6-yl)methyl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chlorophenyl)-5-((7,10-dimethyl-6H-indolo[2,3-b]quinoxalin-6-yl)methyl)-1,3,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a chlorophenyl group, an indoloquinoxaline moiety, and an oxadiazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-5-((7,10-dimethyl-6H-indolo[2,3-b]quinoxalin-6-yl)methyl)-1,3,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indoloquinoxaline Moiety: This step involves the cyclization of an indole derivative with a quinoxaline precursor under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using a chlorobenzene derivative.
Formation of the Oxadiazole Ring: The final step involves the cyclization of the intermediate with a suitable reagent, such as hydrazine or an acyl hydrazide, to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-5-((7,10-dimethyl-6H-indolo[2,3-b]quinoxalin-6-yl)methyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the oxadiazole ring.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced oxadiazole derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
2-(2-chlorophenyl)-5-((7,10-dimethyl-6H-indolo[2,3-b]quinoxalin-6-yl)methyl)-1,3,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-5-((7,10-dimethyl-6H-indolo[2,3-b]quinoxalin-6-yl)methyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to DNA or proteins, leading to the inhibition of key biological processes. For example, it may intercalate into DNA, disrupting replication and transcription, or it may inhibit enzymes involved in cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6H-indolo[2,3-b]quinoxaline derivatives: These compounds share the indoloquinoxaline core structure and exhibit similar biological activities.
Oxadiazole derivatives: Compounds with the oxadiazole ring are known for their diverse biological activities and applications in materials science.
Uniqueness
2-(2-chlorophenyl)-5-((7,10-dimethyl-6H-indolo[2,3-b]quinoxalin-6-yl)methyl)-1,3,4-oxadiazole is unique due to the combination of the chlorophenyl group, indoloquinoxaline moiety, and oxadiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C25H18ClN5O |
|---|---|
Molecular Weight |
439.9 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-5-[(7,10-dimethylindolo[3,2-b]quinoxalin-6-yl)methyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C25H18ClN5O/c1-14-11-12-15(2)23-21(14)22-24(28-19-10-6-5-9-18(19)27-22)31(23)13-20-29-30-25(32-20)16-7-3-4-8-17(16)26/h3-12H,13H2,1-2H3 |
InChI Key |
PRYYNUWXRASKLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)N(C3=NC4=CC=CC=C4N=C23)CC5=NN=C(O5)C6=CC=CC=C6Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(5-Chloro-2-methyl-phenyl)-2-[(furan-2-ylmethyl)-amino]-acetamide](/img/structure/B12119330.png)


![2-Thioxo-5-[(1Z,2E)-3-(2-furanyl)-2-propenylidene]thiazolidine-4-one](/img/structure/B12119344.png)
![5-methyl-1-[2-(naphthalen-1-yloxy)ethyl]-1H-indole-2,3-dione](/img/structure/B12119352.png)
![2(5H)-Thiazolone, 4-[(2-methylphenyl)amino]-](/img/structure/B12119353.png)
![Ethyl 2-{[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12119355.png)






